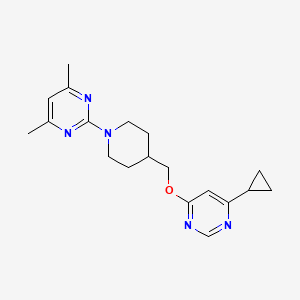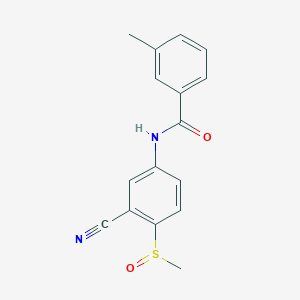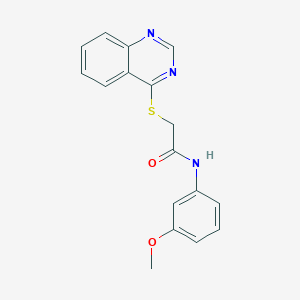
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine is a synthetic organic compound belonging to the class of piperidine-containing pyrimidines. This compound is characterized by its unique molecular structure, featuring both cyclopropyl and dimethyl substituents on the pyrimidine ring, coupled with an oxy-methyl linkage to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine typically involves a multi-step process:
Pyrimidine Formation: Begin with the cyclopropylpyrimidine core, synthesized via a cyclization reaction of appropriate precursors.
Piperidine Attachment: Introduce the piperidine moiety through nucleophilic substitution reactions, often under reflux conditions with suitable solvents.
Oxymethyl Linkage: Achieve the oxymethyl connection using a coupling reagent, ensuring an anhydrous environment to prevent hydrolysis.
Dimethyl Substitution: Perform methylation of the pyrimidine ring at specific positions to introduce the dimethyl groups.
Industrial Production Methods
For large-scale production, optimizing reaction conditions is crucial:
Use of continuous flow reactors to enhance reaction efficiency and yield.
Implementation of catalytic methods to minimize by-product formation.
Utilization of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate, resulting in hydroxylated products.
Reduction: Reductive conditions with hydrogen or metal hydrides can yield reduced derivatives of the compound.
Substitution: Halogenated derivatives can be obtained through halogenation reactions using reagents such as N-bromosuccinimide.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromic acid.
Reduction Reagents: Lithium aluminum hydride, hydrogen with palladium catalyst.
Substitution Reagents: N-bromosuccinimide, thionyl chloride.
Major Products
The major products of these reactions depend on the reaction type:
Hydroxylated derivatives from oxidation.
Reduced forms with altered hydrogen content.
Halogenated pyrimidines from substitution.
Scientific Research Applications
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine has wide-ranging applications:
Chemistry: Serves as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, particularly in targeting specific cellular receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique electronic properties.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it might inhibit a particular enzyme by mimicking the enzyme's natural substrate, thereby blocking its activity. The cyclopropyl and dimethyl groups contribute to the compound’s specificity and binding affinity, enhancing its effectiveness.
Comparison with Similar Compounds
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine stands out due to its unique structural features and reactivity:
Unique Aspects: The presence of both a cyclopropyl and a piperidine moiety linked via an oxymethyl group distinguishes it from other pyrimidines.
Similar Compounds: Other pyrimidine derivatives with modifications at different positions, such as 4,6-dimethyl-2-(piperidin-1-yl)pyrimidine, offer less steric hindrance or different electronic properties.
Properties
IUPAC Name |
2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13-9-14(2)23-19(22-13)24-7-5-15(6-8-24)11-25-18-10-17(16-3-4-16)20-12-21-18/h9-10,12,15-16H,3-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYXWUQUNGQPMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2415895.png)

![Methyl 2-[2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415900.png)
![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2415901.png)
![3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2415903.png)


![1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2415909.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415911.png)

![4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2415913.png)



